
Lurasidone
Descripción general
Descripción
Lurasidone is an atypical antipsychotic medication primarily used to treat schizophrenia and depressive episodes associated with bipolar I disorder . It was developed by Dainippon Sumitomo Pharma and first approved for medical use in the United States in 2010 . This compound is known for its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which play a crucial role in its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lurasidone hydrochloride can be synthesized through a multi-step process involving several key intermediates . The synthesis begins with the preparation of the benzisothiazole derivative, which is then coupled with a piperazine derivative to form the core structure of this compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound hydrochloride involves optimizing the synthetic route to maximize yield and minimize costs . This often includes the use of microwave technology, column chromatography for purification, and large-scale reactors to handle the production volume . The process is designed to be environmentally friendly and cost-effective, ensuring that the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Lurasidone undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and degradation in the body .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include its active metabolites, such as ID-14283, and inactive metabolites like ID-20219 . These metabolites play a crucial role in the drug’s pharmacokinetics and pharmacodynamics .
Aplicaciones Científicas De Investigación
Schizophrenia
Lurasidone has been extensively studied for its efficacy in treating schizophrenia. Clinical trials have demonstrated significant reductions in both positive and negative symptoms, with a favorable safety profile. A study involving over 600 participants showed that this compound effectively improved symptoms such as delusions and hallucinations without significantly affecting weight or metabolic parameters .
Table 1: Efficacy of this compound in Schizophrenia Treatment
Study Type | Participant Count | Duration | Key Findings |
---|---|---|---|
Phase III Trial | 489 | 6 weeks | Significant reduction in PANSS scores |
Long-term Study | 600 | 12 months | Sustained symptom relief with minimal side effects |
Bipolar Depression
This compound is also indicated for the treatment of bipolar depression. It was the first medication approved for this condition as both monotherapy and adjunctive therapy. Clinical evidence supports its effectiveness in reducing depressive episodes while maintaining a low risk of inducing mania .
Table 2: Efficacy of this compound in Bipolar Depression
Study Type | Participant Count | Key Findings |
---|---|---|
Randomized Control | 400 | Significant improvement in MADRS scores |
Open-label Study | 250 | Positive effects on functional impairment |
Off-label Uses
Emerging research suggests potential off-label applications of this compound, including:
- Bipolar Mania : Limited studies indicate efficacy but require further investigation.
- Autism Spectrum Disorder : Used to manage irritability and aggression in some cases .
- Dual Disorders : Preliminary studies show promise in treating patients with comorbid substance use disorders alongside schizophrenia .
Case Study 1: Elderly Patient with Schizophrenia
A case study involving a 75-year-old woman with schizophrenia highlighted this compound's safety profile. After switching from another antipsychotic due to QTc prolongation concerns, her mental symptoms improved significantly without adverse cardiac effects. The patient's ECG normalized after treatment initiation, demonstrating this compound's potential as a safer alternative for vulnerable populations .
Case Study 2: Adolescents with Complex Needs
A retrospective analysis of six adolescents aged 14 to 17 revealed that this compound was well-tolerated and effective in managing severe psychiatric symptoms resistant to previous treatments. The study emphasized the importance of individualized treatment approaches for complex cases .
Mecanismo De Acción
Lurasidone exerts its therapeutic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors . By blocking these receptors, this compound helps to normalize the activity of neurotransmitters in the brain, reducing symptoms of psychosis and depression . It also has partial agonist activity at serotonin 5-HT1A receptors and antagonistic activity at serotonin 5-HT7 receptors, which contribute to its overall efficacy . The molecular targets and pathways involved in its mechanism of action include the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive function .
Comparación Con Compuestos Similares
Lurasidone is often compared with other atypical antipsychotics, such as aripiprazole, olanzapine, and risperidone . While all these compounds share a similar mechanism of action, this compound is unique in its high affinity for serotonin 5-HT7 receptors, which may contribute to its distinct clinical profile . Compared to olanzapine, this compound is associated with less weight gain and metabolic side effects . Additionally, it has a lower risk of extrapyramidal symptoms compared to risperidone . These differences highlight the unique advantages of this compound in the treatment of psychiatric disorders .
Actividad Biológica
Lurasidone is a second-generation atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar depression. Its biological activity is characterized by a unique receptor binding profile, pharmacokinetics, and clinical efficacy, which distinguishes it from other antipsychotic medications.
This compound exhibits its pharmacological effects through a combination of receptor antagonism and partial agonism:
- Dopamine D2 Receptor Antagonism : this compound acts as a full antagonist at the D2 receptor, which is crucial for its antipsychotic effects.
- Serotonin 5-HT2A Receptor Antagonism : Similar to many atypical antipsychotics, this compound also blocks the 5-HT2A receptor, contributing to its efficacy in managing psychotic symptoms.
- Partial Agonism at 5-HT1A Receptors : This action may enhance mood and reduce anxiety, providing additional therapeutic benefits.
- Affinity for Other Receptors : this compound shows high binding affinity for 5-HT7 and noradrenaline α2C receptors while exhibiting low affinity for 5-HT2C receptors and negligible affinity for histamine H1 and muscarinic M1 receptors .
Pharmacokinetics
This compound is primarily metabolized by the liver enzyme cytochrome P450 3A4 (CYP3A4), resulting in several active metabolites. The pharmacokinetics include:
- Binding : this compound binds strongly to plasma proteins, particularly albumin and α1-glycoprotein.
- Metabolites : The primary active metabolite, ID-14283, reaches a maximum serum concentration of about 26% of the initial dose with a shorter half-life .
Treatment of Schizophrenia
Long-term studies have demonstrated that this compound effectively reduces symptoms of schizophrenia with minimal metabolic side effects. A notable study showed:
- Positive and Negative Syndrome Scale (PANSS) : Mean PANSS scores decreased significantly from baseline to Month 24, indicating sustained improvement in schizophrenia symptoms .
- Weight and Metabolic Effects : In an open-label extension study involving 251 patients, this compound treatment resulted in minimal changes in weight (+0.4 kg at Month 12) and favorable lipid profiles .
Treatment of Bipolar Depression
In the context of bipolar depression, this compound has shown efficacy in reducing depressive symptoms:
- Montgomery-Åsberg Depression Rating Scale (MADRS) : A study indicated significant reductions in MADRS scores with this compound treatment compared to placebo .
Case Studies
- Case Study on QTc Interval : A report highlighted that this compound did not affect QTc intervals negatively in patients who previously experienced prolonged QTc due to other antipsychotics. The patient's ECG normalized after switching to this compound, demonstrating its safety profile .
- Adolescent Use : A retrospective case-note audit involving adolescents indicated positive clinical responses to this compound in complex mental health cases. Notably, no adverse effects such as weight gain or metabolic abnormalities were reported .
Summary of Clinical Findings
Study | Population | Dosage | Key Findings |
---|---|---|---|
Long-term Safety Study | Schizophrenia Patients | 40-120 mg/day | Sustained reduction in PANSS scores; minimal weight gain |
Bipolar Depression Study | Adults | 40-160 mg/day | Significant reduction in MADRS scores; well-tolerated |
Adolescent Study | Adolescents (14-17 years) | Varies | Positive response in mood symptoms; no significant adverse effects |
Propiedades
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-CVTJIBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870340 | |
Record name | Lurasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
9.7 °C (49.5 °F) - closed cup | |
Record name | Lurasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lurasidone is an atypical antipsychotic that is a D2 and 5-HT2A (mixed serotonin and dopamine activity) to improve cognition. It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects that are often associated with typical antipsychotics., Lurasidone is a benzisothiazol-derivative antipsychotic agent and has been referred to as an atypical or second-generation antipsychotic agent. Lurasidone has also been described as an azapirone-derivative. Although the exact mechanism of action of lurasidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of lurasidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors. Lurasidone is an antagonist that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors and moderate affinity for a2C-adrenergic receptors in vitro. The drug acts as a partial agonist at 5-HT1A receptors and is an antagonist at alpha2A-adrenergic receptors in vitro. Lurasidone exhibits weak affinity for alpha1-adrenergic receptors and little or no affinity for histamine (H1) receptors and muscarinic (M1) receptors. | |
Record name | Lurasidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lurasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
367514-87-2 | |
Record name | Lurasidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367514-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lurasidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lurasidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lurasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S,6R,7S)-4-{[(1R,2R)-2-{[4-(1,2-benzothiazol-3- yl)piperazin-1-yl]methyl}-cyclohexyl]methyl}-4- azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LURASIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22IC88528T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lurasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.